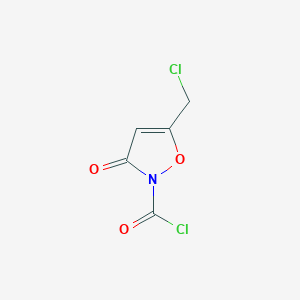
5-(Chloromethyl)-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
Cat. No. B8712497
Key on ui cas rn:
88918-36-9
M. Wt: 195.98 g/mol
InChI Key: WMQQCFSHXGRBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04579860
Procedure details


A mixture of 673 mg of 5-chloromethyl-3-hydroxyisoxazole, 19 ml of benzene and about 1 ml of liquified phosgene was stirred at room temperature for 5 hours. At the end of this time, the excess phosgene and the solvent were distilled off, giving 900 mg (yield 100% of theory) of the title compound, in the form of a colourless oil having a refractive index, nD24 =1.5391.



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([OH:8])[CH:4]=1.[C:9](Cl)([Cl:11])=[O:10]>C1C=CC=CC=1>[Cl:11][C:9]([N:6]1[C:5](=[O:8])[CH:4]=[C:3]([CH2:2][Cl:1])[O:7]1)=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
673 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC(=NO1)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
At the end of this time, the excess phosgene and the solvent were distilled off
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)N1OC(=CC1=O)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
